1-Anilino-3-chloropropan-2-ol

Description

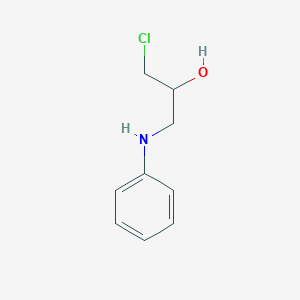

1-Anilino-3-chloropropan-2-ol is a secondary alcohol derivative with an anilino (phenylamino) group at position 1, a hydroxyl group at position 2, and a chlorine atom at position 3 of the propane backbone. Compounds with similar functional groups, such as chlorinated propanols and anilino-substituted alcohols, are often utilized in organic synthesis, pharmaceuticals, or agrochemicals due to their reactivity and versatility .

Properties

CAS No. |

15949-12-9 |

|---|---|

Molecular Formula |

C9H12ClNO |

Molecular Weight |

185.65 g/mol |

IUPAC Name |

1-anilino-3-chloropropan-2-ol |

InChI |

InChI=1S/C9H12ClNO/c10-6-9(12)7-11-8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2 |

InChI Key |

XRMROANJXRJLPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NCC(CCl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Chloro-1-propene (Allyl Chloride)

Key Data :

| Property | Value | Source |

|---|---|---|

| CAS No. | 107-05-1 | |

| Molecular Formula | C₃H₅Cl | |

| Molecular Weight | 76.53 g/mol | |

| Boiling Point | 173–175°C | |

| Purity | >97% (hexa-1,5-diene as impurity) |

Comparison :

- Structural Differences: Allyl chloride is an unsaturated chloroalkene (CH₂=CH-CH₂-Cl), lacking hydroxyl and anilino groups. Its reactivity stems from the allylic chlorine and double bond, enabling use in polymer and pesticide synthesis.

- Applications: Primarily a chemical intermediate for epichlorohydrin and allyl derivatives .

3-Anilino-1-propanol

Key Data :

| Property | Value | Source |

|---|---|---|

| CAS No. | 31121-11-6 | |

| Molecular Formula | C₉H₁₃NO | |

| Molecular Weight | 151.21 g/mol (calculated) | — |

Comparison :

- Structural Differences: This compound has an anilino group at position 3 and a hydroxyl group at position 1, inverting the functional group positions compared to 1-anilino-3-chloropropan-2-ol. The absence of chlorine reduces electrophilic reactivity.

- Applications : Listed as a research chemical in reagent catalogs, suggesting use in organic synthesis or pharmaceuticals .

1,1,1-Trichloro-2-methyl-2-propanol

Key Data :

| Property | Value | Source |

|---|---|---|

| CAS No. | 6001-64-5 | |

| Molecular Formula | Cl₃CC(CH₃)₂OH·½H₂O | |

| Molecular Weight | 186.46 g/mol | |

| Boiling Point | 173–175°C | |

| Melting Point | 75–79°C |

Comparison :

- Structural Differences: Contains three chlorine atoms and a methyl group, making it a highly halogenated tertiary alcohol. The steric bulk and electron-withdrawing Cl groups contrast with the simpler secondary alcohol structure of this compound.

- Applications : Used as a laboratory reagent, likely for its preservative or biocidal properties .

1-Chloropropane and 2-Chloropropane

Key Data :

| Compound | CAS No. | Molecular Formula | Source |

|---|---|---|---|

| 1-Chloropropane | 75-29-6 | C₃H₇Cl | |

| 2-Chloropropane | 77968 | C₃H₇Cl |

Comparison :

1-Carbazol-9-yl-3-(3-chloro-phenylamino)-propan-2-ol

Key Data :

| Property | Value | Source |

|---|---|---|

| CAS No. | 313268-21-2 | |

| Molecular Formula | C₂₁H₁₉ClN₂O | |

| Molecular Weight | 350.85 g/mol |

Comparison :

- Structural Differences: Features a carbazole group and a 3-chloroanilino substituent. The bulky aromatic systems differentiate it from the simpler this compound.

- Applications : Likely explored in medicinal chemistry due to carbazole’s biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.